

Application Notes and Protocols: Cleavage of Fmoc-D-Leu-OH from Wang Resin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. Wang resin is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] The linkage to the resin is an acid-labile palkoxybenzyl ester.[2][3] This document provides detailed protocols and application notes for the efficient cleavage of **Fmoc-D-Leu-OH** from Wang resin, a critical step for obtaining the desired peptide product in high purity and yield.

Cleavage Principles

The cleavage of the peptide from Wang resin is achieved by acidolysis, most commonly using trifluoroacetic acid (TFA).[1][2][3] The acidic conditions protonate the ester linkage, leading to its cleavage and the release of the peptide with a free C-terminal carboxyl group. Concurrently, the acid cleaves the tert-butyl (tBu) based protecting groups from the amino acid side chains. To prevent side reactions caused by reactive cationic species generated during the cleavage process, scavengers are typically added to the cleavage cocktail.[4][5]

Quantitative Data Summary



The efficiency of cleavage and the purity of the final peptide are influenced by the composition of the cleavage cocktail and the reaction conditions. The following table summarizes common cleavage cocktails and their typical applications.

Cleavage Cocktail Composition (v/v/v)	Typical Reaction Time	Temperature	Key Applications & Remarks
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)	1.5 - 3 hours	Room Temperature	A general-purpose and effective cocktail for most peptide sequences.[6][7] TIS acts as a scavenger for carbocations.
50% TFA in Dichloromethane (DCM)	1.5 - 2 hours	Room Temperature	A milder cleavage condition.[1]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% Ethanedithiol (EDT) (Reagent K)	2 - 4 hours	Room Temperature	Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Arg(Pmc/Mtr) to minimize side reactions.[5][8]
94% TFA / 2.5% Water / 2.5% Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS)	2 - 4 hours	Room Temperature	Specifically useful for peptides containing cysteine residues.[7]

Experimental Protocols Protocol 1: Standard Cleavage with TFA/Water/TIS

This protocol is suitable for the cleavage of most standard peptides from Wang resin.

Materials:



- Peptide-resin (Fmoc-D-Leu-OH on Wang resin)
- Trifluoroacetic acid (TFA), reagent grade
- Deionized water
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Cold diethyl ether
- Sintered glass funnel
- Reaction vessel (e.g., round-bottom flask or syringe)
- Nitrogen or argon gas supply

Procedure:

- Resin Preparation:
 - Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[9][10]
 - Transfer the dry peptide-resin to a suitable reaction vessel.
 - Wash the resin extensively with DCM (3 x resin volume) to remove any residual dimethylformamide (DMF) and to swell the resin.[10][11]
 - Dry the resin under a stream of nitrogen or under high vacuum for at least 1 hour.[8][10]
- Cleavage Reaction:
 - Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: Prepare the cocktail in a fume hood as TFA is highly corrosive and volatile.
 - Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).



- Gently agitate the mixture at room temperature for 1.5 to 3 hours.[6] Occasional swirling is recommended.[9]
- Peptide Precipitation and Isolation:
 - Filter the cleavage mixture through a sintered glass funnel into a collection tube containing cold diethyl ether (8-10 times the volume of the filtrate).
 - A white precipitate of the crude peptide should form.
 - If precipitation is incomplete, the mixture can be stored at 4°C overnight.[9]
 - Wash the resin with a small amount of fresh TFA and combine the filtrate with the ether mixture.[9]
 - Collect the precipitated peptide by centrifugation or filtration.
 - Wash the crude peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.[9]
 - Dry the crude peptide under vacuum.

Protocol 2: Cleavage with Reagent K for Sensitive Residues

This protocol is recommended when the peptide sequence contains amino acids prone to side reactions, such as Cysteine, Methionine, or Tryptophan.

Materials:

- Same as Protocol 1, with the addition of:
- Phenol
- Thioanisole
- Ethanedithiol (EDT)

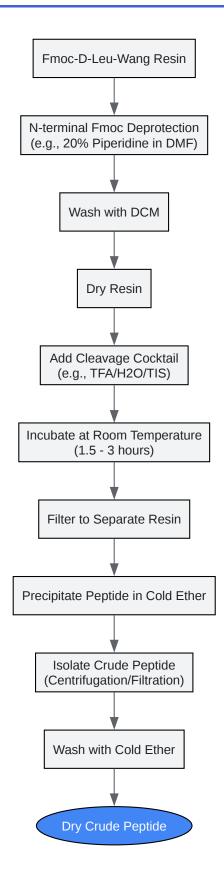


Procedure:

- Resin Preparation: Follow step 1 as described in Protocol 1.
- Cleavage Reaction:
 - Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.
 Caution: This mixture is highly odorous and should be handled in a well-ventilated fume hood.
 - o Add Reagent K to the dried resin.
 - Gently agitate the mixture at room temperature for 2 to 4 hours.
- Peptide Precipitation and Isolation: Follow step 3 as described in Protocol 1.

Visualizations





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Caption: Experimental workflow for the cleavage of Fmoc-D-Leu-OH from Wang resin.





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Caption: Simplified mechanism of acid-catalyzed cleavage from Wang resin.

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